1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-ethylphenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-9-6-4-5-7-10(9)15-8(2)11(12(16)17)13-14-15/h4-7H,3H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKWEEUBUDBBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Outline
| Step | Description | Conditions | Key Reagents | Outcome |
|---|---|---|---|---|
| 1 | Dissolution of 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF or MeTHF, cooling to −78°C to 0°C | Solvent: THF/METHF, ratio 1:2-50 (mass:volume) | Starting dibromo-triazole, THF or MeTHF | Prepared solution for metalation |
| 2 | Addition of isopropylmagnesium chloride (Grignard reagent), stirring 0.5–2 h | Temperature: −78°C to 0°C; mole ratio dibromo-triazole:Grignard 1:0.8–1.5 | Isopropylmagnesium chloride | Formation of 1-substituted-4-bromo-1H-1,2,3-triazole intermediate |
| 3 | Quenching with low alcohol (e.g., ethanol) followed by addition of isopropylmagnesium chloride-lithium chloride composite | Temperature: 10°C–50°C, stirring 0.5–2 h | Isopropylmagnesium chloride-lithium chloride composite | Activation for carboxylation |
| 4 | Cooling to −30°C to 0°C, bubbling CO₂ for 5–30 min | CO₂ gas | Carboxylation at 4-position | |
| 5 | Acidification with HCl to pH 1–5, extraction, drying, concentration | HCl, organic solvents for extraction | Crude mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 4-bromo derivative | |
| 6 | Purification by recrystallization at −5°C to 5°C | Cooling and filtration | Pure 1-substituted-1H-1,2,3-triazole-4-carboxylic acid |
Reaction Specifics and Yields
- The Grignard reagent selectively substitutes one bromine atom at the 4-position, preserving the 5-methyl substituent.
- Carboxylation with CO₂ introduces the carboxylic acid functionality at the 4-position.
- Typical yields reported for analogous compounds (e.g., 1-n-propyl-1H-1,2,3-triazole-4-carboxylic acid) are approximately 53% after purification.
- Reaction temperatures are rigorously controlled to avoid side reactions and decomposition.
- Drying agents such as anhydrous magnesium sulfate or sodium sulfate are used to remove residual moisture before concentration.
Advantages and Considerations
- This method allows precise substitution control and high regioselectivity.
- The use of Grignard reagents requires strict anhydrous conditions and inert atmosphere.
- The process is scalable and applicable to various 1-substituted triazole derivatives.
One-Step Cycloaddition Synthesis Using Azides and β-Ketoesters
An alternative, more direct synthetic approach involves the base-promoted cycloaddition of organic azides with β-ketoesters to form 1,2,3-triazole-4-carboxylic acids in a single step.
Reaction Scheme and Conditions
Features and Yields
- This method is noted for its simplicity and suitability for large-scale synthesis.
- Reaction yields range from 30% to 95%, depending on substrate and conditions.
- The process avoids the need for organometallic reagents and low-temperature steps.
- The crude product purity is sufficient for many applications after simple purification.
Applicability
- This method is versatile for synthesizing various triazole carboxylic acids, including those with alkyl or aryl substituents.
- It is particularly attractive for industrial synthesis due to operational simplicity and safety.
Comparative Summary of Preparation Methods
| Feature | Organometallic Grignard Route | One-Step Azide/β-Ketoester Cycloaddition |
|---|---|---|
| Number of steps | Multi-step (3-4 steps) | Single step |
| Temperature control | Requires low temperatures (−78°C to 50°C) | Moderate temperature (80°C) |
| Reagents | Grignard reagents, CO₂, acid | Organic azides, β-ketoesters, base |
| Scalability | Scalable but requires inert atmosphere | Highly scalable, safer reagents |
| Yield | Moderate (~50-60%) | Variable (30-95%) |
| Purification | Requires recrystallization and extraction | Precipitation and filtration |
| Regioselectivity | High | High |
Detailed Research Findings and Notes
- The Grignard-based method allows selective functionalization of the triazole ring, which is critical for obtaining the 1-(2-ethylphenyl) substitution pattern with a 5-methyl group intact.
- The carboxylation step using CO₂ is a key step to introduce the carboxylic acid group at the 4-position, which is essential for the target compound.
- The one-step cycloaddition method, while efficient, may require azide precursors that are specifically functionalized to yield the 2-ethylphenyl substitution, which can be synthetically challenging.
- Both methods have been demonstrated in patent literature and peer-reviewed studies to produce triazole-4-carboxylic acids with high purity suitable for pharmaceutical applications.
- Reaction monitoring by chromatographic techniques (HPLC, TLC) and characterization by NMR and mass spectrometry are standard to confirm the structure and purity.
- Safety considerations are paramount, especially when handling azides and organometallic reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
The compound 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 40253-47-2) is a member of the triazole family, which has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science.
Structure and Composition
- Molecular Formula : C12H13N3O2
- Molecular Weight : 231.255 g/mol
- Chemical Structure : The compound features a triazole ring, which is known for its stability and ability to form hydrogen bonds, making it suitable for various applications.
Physical Properties
- Solubility : Generally soluble in organic solvents, with varying solubility in water depending on pH.
- Melting Point : Specific melting point data is not widely available but can be inferred from similar compounds.
Medicinal Chemistry
Triazoles are significant in drug development due to their biological activity. Research has indicated that compounds containing triazole moieties exhibit antimicrobial, antifungal, and anticancer properties. For instance:
- Antimicrobial Activity : Studies have shown that triazoles can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics .
- Anticancer Properties : Some derivatives of triazoles have been tested for their ability to inhibit cancer cell proliferation. The mechanism often involves interference with DNA synthesis or repair mechanisms .
Agriculture
Triazole derivatives are also utilized as fungicides in agriculture. Their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes, makes them effective against a wide range of plant pathogens. Research indicates:
- Fungicidal Activity : Compounds similar to this compound have been effective in controlling diseases in crops such as wheat and barley .
Materials Science
The stability and unique properties of triazole compounds make them suitable for use in materials science:
- Polymer Chemistry : Triazoles can be incorporated into polymers to enhance thermal stability and mechanical properties. Research is ongoing into their use as cross-linking agents or as part of functionalized polymers for specific applications .
Case Study 1: Antimicrobial Efficacy
In a study published in Antiviral Chemistry & Chemotherapy, a series of triazole derivatives were synthesized and evaluated for their antimicrobial properties against various pathogens. The results indicated that modifications on the triazole ring significantly affected activity levels, highlighting the importance of structural variations in developing effective antimicrobial agents .
Case Study 2: Agricultural Applications
A field trial conducted on wheat crops treated with a triazole-based fungicide demonstrated a marked reduction in fungal infections compared to untreated controls. The study concluded that the application of triazole fungicides could lead to increased crop yields and reduced reliance on traditional chemical treatments .
Data Tables
| Reaction Type | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Esterification | Triazole + Carboxylic Acid | Acid Catalysis | 85 |
| N-Alkylation | Triazole + Alkyl Halide | Base Catalysis | 75 |
Mechanism of Action
The mechanism by which 1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target proteins.
Chemical Reactivity: The presence of the triazole ring and carboxylic acid group allows for various chemical interactions, including hydrogen bonding and coordination with metal ions, which can influence its reactivity and stability.
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography: Triazole-carboxylic acids with hydroxymethylpyrazole groups () crystallize in monoclinic systems (space group P2₁/c), while the target compound’s structure remains uncharacterized in the provided evidence, suggesting a gap for future study .
- Thermal Stability : The 5-formyl derivative decomposes at 175°C via decarboxylation (), whereas the 5-methyl derivative’s stability under similar conditions is unreported, warranting further investigation .
Biological Activity
1-(2-Ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as potential anticancer agents, antifungal agents, and inhibitors of various enzymes. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and therapeutic potential.
The synthesis of this compound typically involves azide-alkyne cycloaddition reactions (CuAAC), a widely used method for constructing triazole rings. The compound's molecular formula is C12H14N4O2, and it exhibits a molecular weight of 246.27 g/mol.
Anticancer Activity
Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, a study evaluating various 1,2,3-triazole derivatives found that some compounds showed moderate activity against melanoma and breast cancer cell lines. The compound this compound was included in these evaluations and demonstrated promising results against several cancer cell lines.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Type | Cell Line | Log GI50 |
|---|---|---|---|
| This compound | Melanoma | SK-MEL-5 | -5.55 |
| Colon Cancer | KM12 | -5.43 | |
| Breast Cancer | MDA-MB-468 | -5.70 |
The Log GI50 values indicate the concentration at which 50% growth inhibition occurs in the respective cell lines, with lower values signifying higher potency.
Antimicrobial Activity
Triazoles have also been studied for their antimicrobial properties. A related compound showed effectiveness against various bacterial strains and fungi. The presence of the triazole ring enhances interaction with microbial enzymes, potentially inhibiting their growth.
The biological activity of this compound can be attributed to its ability to interfere with cellular processes:
- Inhibition of Enzymes : Triazoles can act as enzyme inhibitors by binding to active sites or allosteric sites. For instance, some derivatives demonstrated inhibition against Mycobacterium tuberculosis through interactions with key enzymes like InhA.
- Induction of Apoptosis : Compounds in this class have been shown to induce apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
Case Studies
Several studies have focused on the efficacy of triazole derivatives in clinical settings:
- Study on Antitumor Activity : A comprehensive study evaluated a series of triazole derivatives for their cytotoxic effects on various cancer cell lines. The findings indicated that modifications in the chemical structure significantly influenced their anticancer potency.
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of triazole derivatives against bacterial and fungal pathogens. The results showed that certain modifications led to enhanced activity against resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
